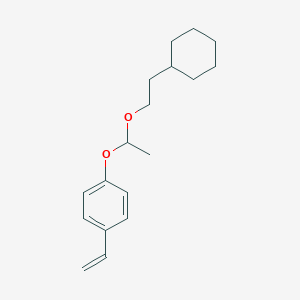
1-(1-(2-Cyclohexylethoxy)ethoxy)-4-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Cyclohexylethoxy)ethoxy]-4-ethenylbenzene is an organic compound with the molecular formula C18H26O2 It is a derivative of styrene, characterized by the presence of a cyclohexylethoxy group and an ethenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-cyclohexylethoxy)ethoxy]-4-ethenylbenzene typically involves the following steps:
Preparation of 2-cyclohexylethanol: This can be achieved through the hydrogenation of 2-cyclohexylethyl acetate.
Formation of 1-(2-cyclohexylethoxy)ethanol: This step involves the reaction of 2-cyclohexylethanol with ethylene oxide under basic conditions.
Synthesis of 1-[1-(2-cyclohexylethoxy)ethoxy]-4-ethenylbenzene: The final step involves the reaction of 1-(2-cyclohexylethoxy)ethanol with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Cyclohexylethoxy)ethoxy]-4-ethenylbenzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[1-(2-Cyclohexylethoxy)ethoxy]-4-ethenylbenzene has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential use in drug delivery systems due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-[1-(2-cyclohexylethoxy)ethoxy]-4-ethenylbenzene involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites. The ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
4-ethenylphenol: A simpler analog with a hydroxyl group instead of the cyclohexylethoxy group.
4-vinylbenzyl chloride: A precursor in the synthesis of 1-[1-(2-cyclohexylethoxy)ethoxy]-4-ethenylbenzene.
Uniqueness: 1-[1-(2-cyclohexylethoxy)ethoxy]-4-ethenylbenzene is unique due to the presence of both the cyclohexylethoxy and ethenyl groups, which confer distinct chemical and physical properties. This combination of functional groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C18H26O2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[1-(2-cyclohexylethoxy)ethoxy]-4-ethenylbenzene |
InChI |
InChI=1S/C18H26O2/c1-3-16-9-11-18(12-10-16)20-15(2)19-14-13-17-7-5-4-6-8-17/h3,9-12,15,17H,1,4-8,13-14H2,2H3 |
InChI Key |
GZNNNNBRNHUWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCCC1CCCCC1)OC2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


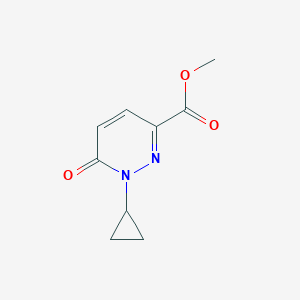
![tert-Butyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13923792.png)
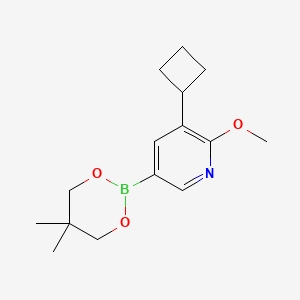
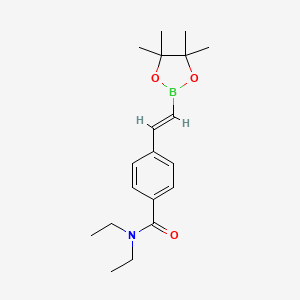
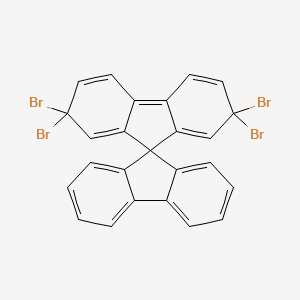
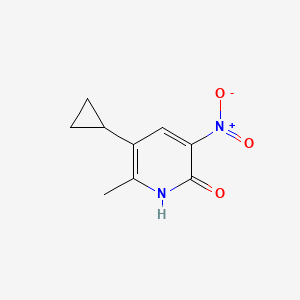
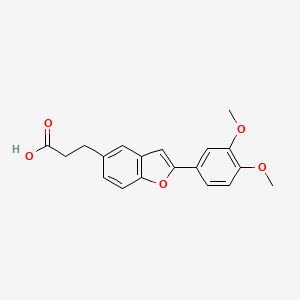
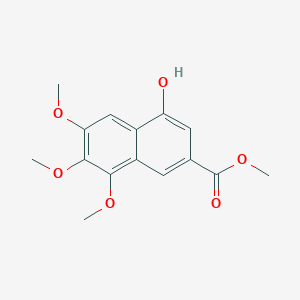
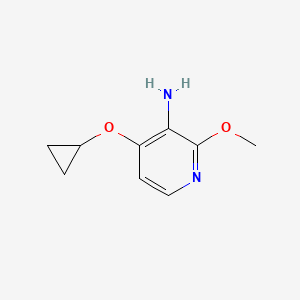
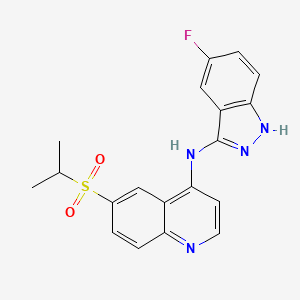

![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)
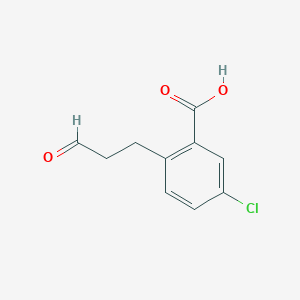
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol](/img/structure/B13923883.png)
